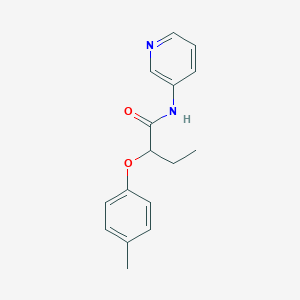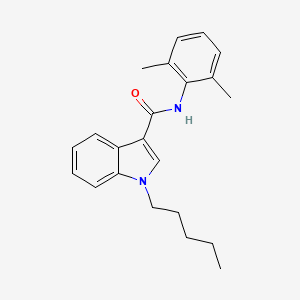
2-(4-methylphenoxy)-N-(pyridin-3-yl)butanamide
Overview
Description
2-(4-methylphenoxy)-N-(pyridin-3-yl)butanamide is an organic compound that features a butanamide backbone substituted with a 4-methylphenoxy group and a pyridin-3-yl group
Scientific Research Applications
2-(4-methylphenoxy)-N-(pyridin-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-(pyridin-3-yl)butanamide typically involves the following steps:
Formation of the 4-methylphenoxy group: This can be achieved by reacting 4-methylphenol with an appropriate halide, such as 4-methylphenyl chloride, in the presence of a base like sodium hydroxide.
Attachment of the pyridin-3-yl group: The pyridin-3-yl group can be introduced via a nucleophilic substitution reaction using pyridine-3-amine.
Formation of the butanamide backbone: The final step involves the formation of the butanamide backbone through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine-3-amine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and pyridinyl groups.
Reduction: Reduced forms of the amide group.
Substitution: Substituted derivatives at the pyridin-3-yl group.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-(pyridin-2-yl)butanamide
- 2-(4-methylphenoxy)-N-(pyridin-4-yl)butanamide
- 2-(4-ethylphenoxy)-N-(pyridin-3-yl)butanamide
Uniqueness
2-(4-methylphenoxy)-N-(pyridin-3-yl)butanamide is unique due to the specific positioning of the methylphenoxy and pyridinyl groups, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct interactions with molecular targets compared to similar compounds.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-pyridin-3-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-15(20-14-8-6-12(2)7-9-14)16(19)18-13-5-4-10-17-11-13/h4-11,15H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWXXICIBMPGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CN=CC=C1)OC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-5-chloro-2-methylaniline](/img/structure/B4588481.png)

![(4-BUTYLPIPERAZINO)[7,8-DIMETHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE](/img/structure/B4588494.png)
![1-Ethyl-3-[[4-[2-(2-methylphenoxy)ethoxy]phenyl]methylideneamino]thiourea](/img/structure/B4588498.png)
![(4-ETHYL-5-METHYL-3-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4588506.png)
![N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(5-CHLORO-2-METHOXYPHENYL)UREA](/img/structure/B4588518.png)
![Ethyl 4-[({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)methyl]benzoate](/img/structure/B4588523.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B4588539.png)
![(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE](/img/structure/B4588547.png)
![methyl 2-[({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4588551.png)

![methyl 2-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4588581.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4588597.png)
